molecular formula C6H16N2 B1362480 (2-AMINOBUTYL)DIMETHYLAMINE CAS No. 63732-18-3

(2-AMINOBUTYL)DIMETHYLAMINE

Cat. No.: B1362480
CAS No.: 63732-18-3
M. Wt: 116.2 g/mol
InChI Key: AKRUIVSMWDCKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-AMINOBUTYL)DIMETHYLAMINE: is an organic compound with the molecular formula C6H16N2 . It is a diamine, meaning it contains two amine groups, and is characterized by the presence of two methyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-AMINOBUTYL)DIMETHYLAMINE can be synthesized through several methods. One common method involves the reaction of 1,2-dibromoethane with dimethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and proceeds through a nucleophilic substitution mechanism .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-AMINOBUTYL)DIMETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (2-AMINOBUTYL)DIMETHYLAMINE involves its ability to act as a nucleophile due to the presence of amine groups. These groups can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form coordination complexes with metal ions, which can be utilized in catalytic processes .

Comparison with Similar Compounds

Comparison: (2-AMINOBUTYL)DIMETHYLAMINE is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other similar compounds. For example, the position of the amine groups in this compound allows for different steric and electronic effects, influencing its reactivity in chemical reactions .

Properties

IUPAC Name

1-N,1-N-dimethylbutane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-4-6(7)5-8(2)3/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRUIVSMWDCKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30980200
Record name N~1~,N~1~-Dimethylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30980200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63732-18-3
Record name 1,2-Butanediamine, 1-(N,N-dimethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~-Dimethylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30980200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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